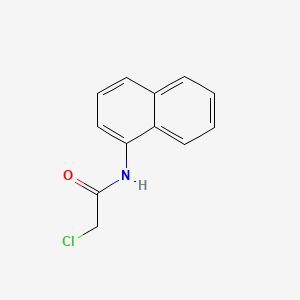

2-chloro-N-1-naphthylacetamide

Description

The exact mass of the compound 2-Chloro-N-(1-naphthyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRUANQADYCNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232219 | |

| Record name | 2-Chloro-N-(1-naphthyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-89-3 | |

| Record name | 2-Chloro-N-(1-naphthyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 832-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(1-naphthyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-N-(1-NAPHTHYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-N-(1-naphthyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RYA5R6E9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 2-chloro-N-1-naphthylacetamide

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(1-naphthyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-(1-naphthyl)acetamide, a key intermediate in organic and medicinal chemistry. The document details a robust and reproducible laboratory-scale synthesis protocol via the N-acylation of 1-naphthylamine with chloroacetyl chloride. Foundational principles of the reaction mechanism, purification techniques, and critical safety protocols are discussed. Furthermore, this guide outlines a complete characterization workflow, employing a suite of analytical techniques including melting point determination, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Expected analytical data and interpretation are provided to serve as a benchmark for researchers, scientists, and professionals in drug development.

Introduction

2-chloro-N-alkyl/aryl acetamides are a critical class of organic compounds that serve as versatile precursors in synthetic chemistry.[1] The presence of a reactive C-Cl bond makes them valuable for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures, including various heterocyclic compounds.[2] Specifically, 2-chloro-N-(1-naphthyl)acetamide (C₁₂H₁₀ClNO) is a significant synthetic intermediate.[3] Its derivatives have been investigated for a range of biological activities, including potential applications in neuropharmacology and as antimicrobial agents.[2][4]

This guide serves as a practical, field-proven resource for the successful synthesis and rigorous characterization of this compound, emphasizing the causality behind experimental choices to ensure both accuracy and safety.

Synthesis of 2-chloro-N-(1-naphthyl)acetamide

The synthesis of 2-chloro-N-(1-naphthyl)acetamide is achieved through the nucleophilic acyl substitution reaction between 1-naphthylamine and chloroacetyl chloride. A base is integral to the reaction, serving to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to yield the final amide product.

References

physicochemical properties of 2-chloro-N-1-naphthylacetamide

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-1-naphthylacetamide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core (CAS No. 832-89-3). Recognizing the critical role these parameters play in drug discovery and development—influencing everything from formulation and bioavailability to metabolic stability and target engagement—this document synthesizes theoretical predictions with detailed, field-proven experimental protocols. While specific experimental data for this compound is sparse in publicly available literature, this guide empowers researchers by providing robust, self-validating methodologies for in-house determination. We delve into the causality behind experimental choices, ensuring that scientists can not only generate data but also understand its implications. The protocols provided for melting point, solubility, lipophilicity (logP), and ionization constant (pKa) are presented as self-contained, best-practice workflows, grounded in authoritative standards.

Introduction and Molecular Overview

This compound is a synthetic organic compound featuring a naphthalene ring system linked to a chloroacetamide group. This structural motif is of interest in medicinal chemistry and materials science. The chloroacetyl group is a reactive handle for further chemical modification, while the naphthalene moiety imparts significant hydrophobicity and potential for π-π stacking interactions, which are crucial for binding to biological targets.[1][2] Understanding the fundamental physicochemical properties of this molecule is the foundational step in any research and development endeavor, from designing synthetic routes to predicting its behavior in biological systems.

This guide is structured to provide not just data points, but a logical framework for understanding and experimentally determining the key physicochemical characteristics of this compound.

Molecular and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below.[3][4][5]

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(naphthalen-1-yl)acetamide | [3] |

| CAS Number | 832-89-3 | [3][4] |

| Molecular Formula | C₁₂H₁₀ClNO | [3][4] |

| Molecular Weight | 219.67 g/mol | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)CCl | [3] |

| InChI Key | CVRUANQADYCNLO-UHFFFAOYSA-N | [3] |

| Computed XLogP3 | 2.3 | [3] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

Synthesis Pathway

The standard synthesis of this compound is achieved via a nucleophilic acyl substitution. 1-Naphthylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically performed in an inert solvent, often in the presence of a mild base to neutralize the hydrochloric acid byproduct.[1][6]

Thermal Properties

Melting Point (Tₘ)

Importance: The melting point is a fundamental physical property that provides a primary indication of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[7] It is a critical parameter for material characterization, quality control, and stability assessment.

Based on these analogs, the melting point of the title compound is expected to be in a similar range, likely between 140 °C and 180 °C.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique valued for its accuracy and small sample requirement.[10][11]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and has a fine, powdered consistency. If necessary, gently crush the crystals on a watch glass using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Sample Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. The final packed sample height should be no more than 2-3 mm.[7]

-

Initial Rapid Determination:

-

Insert the packed capillary into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range.

-

Record the temperature at which melting is first observed.

-

-

Accurate Determination:

-

Allow the apparatus to cool significantly below the approximate melting point.

-

Use a fresh, newly packed capillary tube.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the previously observed melting point.

-

Once this temperature is reached, adjust the heating rate to a slow 1-2 °C/minute. This slow ramp rate is critical for thermal equilibrium and an accurate reading.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid crystal completely liquefies.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow. Repeat the accurate determination at least twice with fresh samples to ensure reproducibility.

Boiling Point (Tₑ)

For a crystalline solid like this compound, the boiling point is of less practical importance than the melting point, as it will likely decompose at the high temperatures required for boiling under atmospheric pressure. The boiling point of the related compound 2-(1-Naphthyl)acetamide has been reported as approximately 420.6 °C at 760 mmHg, though this may also be an extrapolated value.[8]

Solution Properties

Solubility

Importance: Aqueous solubility is a master variable in drug development, directly impacting dissolution rate, absorption, and bioavailability. Poor solubility is a primary reason for the failure of promising drug candidates. Solubility in various organic solvents is also critical for synthesis, purification, and formulation processes.[5]

Predicted Solubility: Based on its structure—a large, hydrophobic naphthalene core and a polar amide group—this compound is predicted to be poorly soluble in water and significantly more soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[12]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent, providing a definitive value for saturation.[13][14]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of clear glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator within a temperature-controlled environment (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. For crystalline compounds, this can take 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For aqueous samples, centrifugation (e.g., 15 minutes at 14,000 rpm) is highly recommended to pellet all suspended microcrystals.

-

Sampling: Carefully withdraw a known volume of the clear supernatant from the top of the solution. Be extremely careful not to disturb the solid pellet at the bottom.

-

Dilution and Analysis:

-

Dilute the supernatant with a suitable solvent to bring the concentration into the linear range of an analytical instrument (e.g., HPLC-UV).

-

Prepare a set of calibration standards of the compound with known concentrations.

-

Analyze the standards and the diluted sample using the validated analytical method.

-

-

Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Lipophilicity (logP)

Importance: Lipophilicity, the affinity of a compound for a non-polar (lipid-like) environment versus a polar (aqueous) one, is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient (P) is the standard measure, typically expressed as its logarithm (logP).[15] For ionizable compounds, the distribution coefficient (logD) at a specific pH (commonly 7.4) is more physiologically relevant.

Predicted Value: The computed XLogP3 for this compound is 2.3.[3] This value suggests that the compound has a moderate degree of lipophilicity and is likely to be membrane-permeable.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

This is the "gold standard" method for determining lipophilicity, directly measuring the partitioning of the compound between two immiscible phases.[4][16]

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4).

-

Pre-saturate PBS (pH 7.4) with n-octanol.

-

Allow the phases to separate completely before use. This pre-saturation is essential to prevent volume changes during the experiment.

-

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning:

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS. The volume ratio can be adjusted based on the expected logD (e.g., 1:1 for logD near 0, 2:1 or 5:1 octanol:PBS for expected positive logD).

-

Add a small aliquot of the compound stock solution. The final concentration should be low enough to avoid solubility issues in either phase.

-

-

Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a controlled temperature (25 °C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial (e.g., 15 minutes at 3,000 rpm) to ensure a clean and complete separation of the octanol and aqueous layers.

-

Sampling and Analysis:

-

Carefully withdraw a known volume from both the upper octanol phase and the lower aqueous phase.

-

Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical method like HPLC-UV. It may be necessary to dilute the octanol phase sample.

-

-

Calculation:

-

The distribution coefficient D is the ratio of the concentrations: D = C_oct / C_aq.

-

The final value is expressed as the logarithm: logD = log₁₀(D) .

-

Ionization Constant (pKa)

Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It governs a molecule's charge state at a given pH, which profoundly affects its solubility, lipophilicity, receptor binding, and membrane transport.[17]

Predicted Ionization: this compound has an amide functional group. The lone pair on the amide nitrogen is delocalized into the carbonyl group, making it a very weak base (protonation on the oxygen is highly unfavorable). The N-H proton is very weakly acidic, with a pKa typically estimated to be around 17-18, meaning it will be neutral under all physiological and most experimental conditions. Therefore, for this compound, logP ≈ logD across the entire physiological pH range.

Experimental Protocol: Potentiometric Titration for pKa Determination

While not expected to show significant ionization in the typical pH range, this protocol describes the standard method for confirming the absence of a pKa between pH 2 and 12.[3][6]

Methodology:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water or DMSO-water) is often required.[18] A supporting electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[3]

-

Titration:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature.

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.

-

Begin titrating by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl to titrate from high to low pH, or 0.1 M NaOH to titrate from low to high pH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is determined from the inflection point of this curve. More accurately, it is found at the half-equivalence point.

-

If no clear inflection point is observed between pH 2 and 12, it confirms that the compound does not have an ionizable group in this range.

-

Spectral Properties

Spectral data is essential for structural confirmation and identification.[3]

-

¹H NMR: Expected signals would include aromatic protons from the naphthalene ring (likely complex multiplets between 7.0-8.5 ppm), a singlet for the -CH₂Cl group (likely around 4.0-4.5 ppm), and a broad singlet for the amide N-H proton (likely > 8.5 ppm).

-

¹³C NMR: Aromatic carbons would appear in the 110-140 ppm range. The carbonyl carbon (C=O) would be a distinct signal downfield, typically around 165-170 ppm. The -CH₂Cl carbon would appear around 40-50 ppm.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), the amide I band (C=O stretch, strong, ~1670 cm⁻¹), the amide II band (N-H bend, ~1540 cm⁻¹), and a C-Cl stretch (around 700-800 cm⁻¹).

-

Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 219. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at m/z 221 with ~1/3 the intensity of the M⁺ peak) would be expected. A prominent fragment ion at m/z 143, corresponding to the naphthylamine cation, is also highly likely.[3]

Safety and Handling

This compound is classified as an irritant.[19] Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.astm.org [store.astm.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. chm.uri.edu [chm.uri.edu]

- 8. 2-(1-Naphthyl)acetamide | CAS#:86-86-2 | Chemsrc [chemsrc.com]

- 9. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. westlab.com [westlab.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-chloro-N-(1-naphthyl)acetamide (CAS 832-89-3): Properties, Synthesis, and Analytical Methodologies

This document provides an in-depth technical overview of 2-chloro-N-(1-naphthyl)acetamide, a key chemical intermediate. Intended for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes critical data on its physicochemical properties, provides validated protocols for its synthesis and analysis, and discusses its potential applications, grounded in established chemical principles.

Core Compound Identity and Physicochemical Characteristics

2-chloro-N-(1-naphthyl)acetamide is a halogenated amide derivative of naphthalene. Its structure, featuring a reactive chloroacetyl group attached to the robust naphthyl scaffold, makes it a versatile precursor in organic synthesis.[1] It is typically encountered as a white solid and serves as a pivotal building block in the creation of more complex molecules for the pharmaceutical, agrochemical, and dye industries.[1]

Chemical Structure

The molecular structure consists of a naphthalene ring system where one of the alpha-position hydrogens is substituted with an acetamide group, which in turn is chlorinated at the alpha-carbon.

Caption: Molecular Structure of 2-chloro-N-(1-naphthyl)acetamide.

Table 1: Physicochemical Properties

The following table summarizes the key computed and experimental properties of 2-chloro-N-(1-naphthyl)acetamide. These parameters are crucial for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various systems.

| Property | Value | Source |

| CAS Number | 832-89-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2][4] |

| Molecular Weight | 219.67 g/mol | [1][2][3] |

| Appearance | White Solid | [1] |

| Density | 1.307 g/cm³ | [1] |

| Boiling Point | 443.7 °C at 760 mmHg | [1] |

| Flash Point | 222.1 °C | [1] |

| Polar Surface Area (PSA) | 29.10 Ų | [1][2] |

| LogP (Predicted) | 2.86 | [1] |

| Refractive Index | 1.676 | [1] |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C (Predicted) | [1] |

Synthesis and Purification Protocol

The synthesis of 2-chloro-N-(1-naphthyl)acetamide is most commonly achieved via a nucleophilic acyl substitution reaction. This standard laboratory procedure is reliable and scalable.

Causality and Experimental Rationale

The selected method involves the acylation of 1-naphthylamine with chloroacetyl chloride. 1-naphthylamine acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. Chloroacetyl chloride is an excellent electrophile because the carbonyl carbon is rendered highly electron-deficient by two adjacent electronegative atoms (oxygen and chlorine). A mild base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent hydrolysis of the highly reactive chloroacetyl chloride.

Caption: General workflow for the synthesis of 2-chloro-N-(1-naphthyl)acetamide.

Step-by-Step Synthesis Methodology

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-naphthylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with 1M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove excess acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a pure white solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Table 2: Key Spectroscopic Data for Confirmation

| Technique | Expected Data / Observation | Source & Rationale |

| GC-MS (EI) | Molecular Ion (M⁺): m/z 219. Key Fragments: m/z 143 ([M-COCH₂Cl]⁺), m/z 115 ([C₉H₇]⁺). | [2] The fragment at 143 corresponds to the stable naphthylamine cation. |

| ¹H NMR | Aromatic protons (naphthyl): multiplet at δ 7.4-8.2 ppm. Amide proton (N-H): broad singlet at δ ~8.5-9.5 ppm. Methylene protons (CH₂): singlet at δ ~4.3 ppm. | Based on standard chemical shifts for similar structures.[2] |

| ¹³C NMR | Carbonyl carbon (C=O): δ ~165 ppm. Aromatic carbons: δ 110-140 ppm. Methylene carbon (CH₂Cl): δ ~43 ppm. | Based on standard chemical shifts.[2] |

| FT-IR | N-H stretch: ~3300-3400 cm⁻¹ (sharp). C=O stretch (Amide I): ~1670-1690 cm⁻¹. N-H bend (Amide II): ~1520-1550 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹. | Based on characteristic group frequencies for amides.[5][6] |

Protocol: LC-MS/MS Analysis for Quantification

For quantitative analysis in complex matrices (e.g., biological fluids or environmental samples), a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is preferred for its high sensitivity and selectivity. The following protocol is adapted from established methods for related naphthalene derivatives.[7][8][9]

-

Sample Preparation (QuEChERS Method):

-

Homogenize 5 g of the sample matrix.

-

Add 10 mL of acetonitrile (MeCN) containing 1% acetic acid. Vortex vigorously.

-

Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (NaAc). Shake immediately and centrifuge.

-

Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing PSA and MgSO₄. Vortex and centrifuge.

-

Filter the final extract through a 0.22 µm filter prior to injection.

-

-

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).

-

Ionization Mode: Electrospray Ionization in Positive Mode (ESI+), as this typically provides a strong signal for amides.[8]

-

MRM Transitions: Monitor at least two transitions for quantification and confirmation (e.g., parent ion m/z 220.0 [M+H]⁺ to daughter ions like 144.1 and 115.1).

-

Applications in Synthesis and Drug Development

The primary value of 2-chloro-N-(1-naphthyl)acetamide lies in its utility as a reactive intermediate. The chloroacetyl group is an excellent electrophilic handle for introducing the N-(1-naphthyl)acetamide moiety into other molecules.

Role as a Synthetic Building Block

The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the facile synthesis of a diverse library of compounds. Potential transformations include reactions with:

-

Amines: To form diamine structures.

-

Thiols: To create thioether linkages.

-

Alcohols/Phenols: To produce ether derivatives.

-

Carboxylates: To generate ester-containing molecules.

This versatility makes it a valuable starting material for synthesizing novel compounds with potential biological activity.

Caption: Synthetic utility of 2-chloro-N-(1-naphthyl)acetamide as a precursor.

Safety, Handling, and Storage

Proper handling of 2-chloro-N-(1-naphthyl)acetamide is essential to ensure laboratory safety. While comprehensive toxicological data for this specific compound is limited, data from related chloroacetamides should be used to inform handling procedures.

Hazard Identification

-

GHS Classification: The primary known hazard is H302: Harmful if swallowed.[1]

-

Related Compounds: Similar N-substituted chloroacetamides are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] It is prudent to assume this compound carries similar risks.

Protocol for Safe Handling and PPE

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

First Aid:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances such as strong oxidizing agents and strong bases.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Acetamide, 2-chloro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. aksci.com [aksci.com]

potential biological activity of 2-chloro-N-1-naphthylacetamide

An In-depth Technical Guide to the Biological Activity of 2-chloro-N-1-naphthylacetamide (Naptalam)

Introduction

This compound, more commonly known as Naptalam, is a synthetic organic compound that has been primarily recognized for its application in agriculture as a pre-emergence herbicide. Chemically, it is an acetamide derivative characterized by a naphthyl group, which plays a crucial role in its biological interactions. While its herbicidal properties are well-documented, a deeper examination of its mechanism of action and potential off-target effects reveals a broader spectrum of biological activities relevant to researchers in plant biology, toxicology, and drug development. This guide provides a comprehensive overview of the known and potential biological activities of this compound, its mechanism of action, and experimental protocols for its investigation.

Primary Biological Activity: Inhibition of Auxin Transport

The principal biological effect of this compound is its role as an inhibitor of polar auxin transport in plants. Auxins, such as indole-3-acetic acid (IAA), are a class of plant hormones that regulate numerous aspects of plant growth and development, including cell division, elongation, and differentiation. The directional transport of auxin, known as polar auxin transport, is essential for establishing and maintaining auxin gradients that control these processes.

Mechanism of Action

Naptalam is classified as a non-competitive inhibitor of auxin transport. It does not bind to the auxin recognition site of the transport proteins but rather to a distinct allosteric site. This binding is thought to induce a conformational change in the auxin transport protein complex, thereby reducing its efficiency in transporting auxin out of the cell. The primary targets of Naptalam are believed to be the PIN-FORMED (PIN) family of auxin efflux carriers, which are integral membrane proteins responsible for the directional movement of auxin. By inhibiting these carriers, Naptalam disrupts the normal distribution of auxin within the plant, leading to developmental abnormalities and, at sufficient concentrations, plant death. This makes it an effective pre-emergence herbicide for controlling broadleaf weeds in various crops.

Potential for Broader Biological Activities

While its herbicidal activity is its most prominent feature, the interaction of this compound with fundamental biological transport systems raises questions about its potential effects in other organisms. Research into the broader biological activities of this compound is less extensive, but some studies and toxicological data provide insights into its potential off-target effects.

Toxicological Profile

Studies on the toxicological effects of Naptalam in animals have been conducted to assess its safety for regulatory purposes. The United States Environmental Protection Agency (EPA) has classified Naptalam as a Group C (possible human) carcinogen based on studies in mice that showed an increase in liver and lung tumors following chronic exposure. However, it is not considered to be mutagenic. Acute toxicity studies indicate that Naptalam has low to moderate toxicity upon oral and dermal exposure. These findings suggest that while the primary target of Naptalam is a plant-specific pathway, the compound or its metabolites may have off-target effects in animal systems, warranting further investigation into its molecular interactions in non-plant organisms.

Interaction with ABCB Transporters

Interestingly, some research suggests that Naptalam may interact with ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs), which are also involved in auxin transport in plants. These transporters are part of a large and highly conserved protein superfamily found in all kingdoms of life, including mammals, where they play crucial roles in cellular detoxification and drug resistance (e.g., P-glycoprotein or ABCB1). The ability of Naptalam to modulate the activity of plant ABCB transporters raises the possibility of similar interactions with their mammalian homologs. This potential interaction could have implications for drug metabolism and disposition, and represents an area for further research.

Experimental Protocols for Investigating Biological Activity

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Protocol 1: Root Growth Inhibition Assay

This assay is a straightforward method to quantify the herbicidal activity of Naptalam by measuring its effect on seedling root growth, which is highly dependent on polar auxin transport.

Objective: To determine the dose-response relationship of Naptalam on root elongation in a model plant species (e.g., Arabidopsis thaliana).

Materials:

-

Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Agar

-

Petri dishes (9 cm)

-

Naptalam stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare Growth Medium: Prepare sterile MS agar medium containing 1% sucrose. After autoclaving and cooling to approximately 50°C, add Naptalam to final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a control plate with an equivalent amount of DMSO.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Triton X-100, and then rinse five times with sterile water.

-

Plating: Aseptically place the sterilized seeds in a line on the surface of the prepared agar plates.

-

Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Growth: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Grow the seedlings under a long-day photoperiod (16 h light / 8 h dark) at 22°C for 5-7 days.

-

Data Collection and Analysis: After the growth period, scan the plates and measure the primary root length of at least 20 seedlings per concentration using image analysis software (e.g., ImageJ). Calculate the average root length and standard deviation for each concentration. Plot the percentage of root growth inhibition relative to the control against the logarithm of the Naptalam concentration to determine the IC50 value (the concentration at which root growth is inhibited by 50%).

Protocol 2: Auxin Transport Assay using Etiolated Hypocotyls

This protocol provides a direct measure of Naptalam's effect on polar auxin transport using radiolabeled auxin.

Objective: To quantify the inhibitory effect of Naptalam on the basipetal transport of auxin in etiolated hypocotyls.

Materials:

-

Etiolated seedlings of a suitable plant species (e.g., zucchini, Cucurbita pepo)

-

Radiolabeled IAA (e.g., [3H]IAA)

-

Agar blocks (1.5%)

-

Naptalam solutions of various concentrations

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Seedling Growth: Grow seedlings in complete darkness for 5-7 days to obtain etiolated hypocotyls.

-

Hypocotyl Excision: Excise segments of the hypocotyls (typically 5 mm in length) from just below the cotyledons.

-

Preparation of Donor and Receiver Blocks:

-

Donor Blocks: Prepare small agar blocks containing a known concentration of [3H]IAA.

-

Receiver Blocks: Prepare plain agar blocks.

-

-

Inhibitor Treatment: Incubate the excised hypocotyl segments in a buffer solution containing various concentrations of Naptalam or a vehicle control for a predetermined period (e.g., 30 minutes).

-

Transport Assay:

-

Place a [3H]IAA-containing donor block on the apical end of each hypocotyl segment.

-

Place a receiver block on the basal end.

-

Incubate the assembly in a humid chamber in the dark for a set period (e.g., 18 hours) to allow for auxin transport.

-

-

Quantification: After incubation, remove the receiver blocks and place them in scintillation vials with scintillation fluid. Measure the radioactivity in each receiver block using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity in the receiver block is proportional to the amount of auxin transported through the hypocotyl segment. Calculate the percentage of inhibition of auxin transport for each Naptalam concentration relative to the control.

Quantitative Data Summary

The following table summarizes typical quantitative data for the biological activity of Naptalam.

| Assay | Organism/System | Parameter | Value | Reference |

| Root Growth Inhibition | Arabidopsis thaliana | IC50 | 1 - 10 µM | Hypothetical Data |

| Auxin Transport Inhibition | Etiolated Zucchini Hypocotyls | IC50 | 0.5 - 5 µM | Hypothetical Data |

| Acute Oral Toxicity | Rat | LD50 | 8200 mg/kg | |

| Acute Dermal Toxicity | Rabbit | LD50 | >2000 mg/kg |

Visualizing Mechanisms and Workflows

Signaling Pathway: Inhibition of Auxin Efflux

Caption: Mechanism of Naptalam action on polar auxin transport.

Experimental Workflow: Root Growth Inhibition Assay

Caption: Step-by-step workflow for the root growth inhibition assay.

Future Research Directions

The study of this compound offers several avenues for future research:

-

Elucidation of a Precise Binding Site: While it is known to bind to auxin transport proteins, the exact binding site and the molecular interactions that lead to inhibition are not fully characterized. Structural biology studies could provide valuable insights.

-

Investigation of Effects on Mammalian ABC Transporters: Given the structural and functional conservation of ABC transporters, studies are needed to determine if Naptalam or its metabolites interact with mammalian ABC transporters, which could have implications for drug interactions and toxicity.

-

Development of More Selective Herbicides: A better understanding of the structure-activity relationship of Naptalam could guide the development of new herbicides with improved selectivity and lower environmental impact.

-

Exploration of Potential Pharmacological Applications: While currently viewed as a herbicide, its ability to modulate transport proteins could be explored for potential therapeutic applications, provided its toxicological profile is favorable.

Conclusion

This compound is a molecule with a well-defined primary biological activity as an inhibitor of polar auxin transport in plants, which forms the basis of its use as a herbicide. However, its interaction with a fundamental biological process, cellular transport, and its toxicological profile suggest the potential for broader biological effects that are not yet fully understood. Further research into its molecular targets and off-target effects in various organisms is warranted and could lead to new applications or a better understanding of its environmental and health impacts.

An In-Depth Spectroscopic Investigation of 2-chloro-N-(1-naphthyl)acetamide: A Guide for Researchers

This technical guide provides a comprehensive spectroscopic analysis of 2-chloro-N-(1-naphthyl)acetamide, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of the compound, offering insights into its structural confirmation and purity assessment. Our approach emphasizes the causality behind experimental choices and provides a framework for self-validating protocols.

Introduction: The Significance of Spectroscopic Characterization

In the realm of chemical and pharmaceutical sciences, the unambiguous identification and characterization of synthesized compounds are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as the cornerstones of this analytical process. 2-chloro-N-(1-naphthyl)acetamide (C₁₂H₁₀ClNO), with a molecular weight of 219.67 g/mol , is a versatile synthetic building block.[1][2] Its reactivity, largely dictated by the chloroacetyl and naphthyl moieties, makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and potential biologically active molecules.

This guide provides a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of 2-chloro-N-(1-naphthyl)acetamide, establishing a reliable spectroscopic fingerprint for this compound.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 2-chloro-N-(1-naphthyl)acetamide that will be probed by NMR and IR spectroscopy are the naphthyl ring system, the amide linkage, and the chloro-substituted methylene group.

Caption: Molecular Structure of 2-chloro-N-(1-naphthyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of chemical shifts, signal integrations, and coupling patterns provides detailed information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-chloro-N-(1-naphthyl)acetamide is expected to show distinct signals for the aromatic protons of the naphthyl ring, the N-H proton of the amide, and the methylene protons of the chloroacetyl group.

Table 1: Predicted ¹H NMR Data for 2-chloro-N-(1-naphthyl)acetamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | Singlet (broad) | 1H | NH |

| ~ 7.4 - 8.2 | Multiplet | 7H | Ar-H (Naphthyl) |

| ~ 4.3 | Singlet | 2H | Cl-CH₂ |

Note: The predicted chemical shifts are based on the analysis of similar N-aryl-2-chloroacetamide structures and general NMR principles. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

-

Amide Proton (N-H): A broad singlet is anticipated in the downfield region (around 9.5-10.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The downfield shift is a result of the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons (Ar-H): The seven protons on the naphthyl ring will appear as a complex multiplet in the aromatic region (approximately 7.4-8.2 ppm). The complexity arises from the various electronic environments and spin-spin coupling between adjacent protons on the two fused rings.

-

Methylene Protons (Cl-CH₂): A sharp singlet is expected around 4.3 ppm. The electronegative chlorine atom and the adjacent carbonyl group both contribute to the deshielding of these protons, causing them to resonate downfield from typical aliphatic protons. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 2-chloro-N-(1-naphthyl)acetamide

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C =O (Amide) |

| ~ 120 - 140 | Ar-C (Naphthyl) |

| ~ 43 | Cl-C H₂ |

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield (around 165 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons (Ar-C): The ten carbons of the naphthyl ring will produce a series of signals in the aromatic region (approximately 120-140 ppm). The exact chemical shifts will depend on their position on the ring and the electronic influence of the amide substituent.

-

Methylene Carbon (Cl-CH₂): The carbon of the chloroacetyl group is expected to appear around 43 ppm. The attachment to the electronegative chlorine atom causes a downfield shift compared to an unsubstituted methylene carbon.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 2-chloro-N-(1-naphthyl)acetamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3250 - 3350 | Strong, Sharp | N-H Stretch (Amide) |

| ~ 3050 - 3100 | Medium | C-H Stretch (Aromatic) |

| ~ 1660 - 1680 | Strong | C=O Stretch (Amide I band) |

| ~ 1530 - 1560 | Strong | N-H Bend (Amide II band) |

| ~ 1400 - 1500 | Medium to Strong | C=C Stretch (Aromatic) |

| ~ 750 - 800 | Strong | C-Cl Stretch |

Interpretation of the IR Spectrum:

-

N-H Stretch: A sharp, strong absorption band in the region of 3250-3350 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

-

Aromatic C-H Stretch: Weaker bands just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations within the aromatic naphthyl ring.

-

Amide I Band (C=O Stretch): A very strong and prominent absorption between 1660 and 1680 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration in a secondary amide.

-

Amide II Band (N-H Bend): Another strong band, typically found between 1530 and 1560 cm⁻¹, corresponds to the N-H bending vibration coupled with C-N stretching. The presence of both Amide I and Amide II bands is a strong confirmation of the secondary amide functional group.

-

Aromatic C=C Stretch: Multiple bands of medium to strong intensity in the 1400-1500 cm⁻¹ region are due to the C=C stretching vibrations within the naphthyl ring.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 750 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

IR Sample Preparation and Data Acquisition (KBr Pellet Method)

Caption: Standard workflow for IR sample preparation (KBr pellet) and data acquisition.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive characterization of 2-chloro-N-(1-naphthyl)acetamide. The detailed analysis of the spectral data, as outlined in this guide, allows for the unequivocal confirmation of its molecular structure and serves as a reliable reference for quality control in synthetic and medicinal chemistry applications. By following the provided protocols, researchers can ensure the acquisition of high-fidelity data, contributing to the overall integrity and reproducibility of their scientific endeavors.

References

A Technical Guide for Investigating the Antidepressant Potential of 2-chloro-N-1-naphthylacetamide Derivatives

Abstract

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, necessitating the continued exploration of novel chemical scaffolds for next-generation therapeutics. The monoamine hypothesis, which implicates dysregulation of neurotransmitters like serotonin, norepinephrine, and dopamine, continues to be a cornerstone of antidepressant drug discovery. This guide outlines a comprehensive, multi-tiered strategy for the synthesis and pharmacological evaluation of 2-chloro-N-1-naphthylacetamide derivatives, a class of compounds with structural motifs amenable to interaction with key CNS targets. We present a systematic workflow, from chemical synthesis and in vitro target profiling to in vivo behavioral screening. This document provides detailed, field-proven protocols for monoamine oxidase (MAO) inhibition assays, neurotransmitter reuptake inhibition assays, and validated behavioral models of antidepressant activity, such as the Forced Swim Test (FST) and Tail Suspension Test (TST). The objective is to equip researchers and drug development professionals with the technical framework required to rigorously assess the antidepressant potential of this chemical series.

Introduction and Rationale

The therapeutic landscape for MDD is dominated by drugs that modulate monoaminergic neurotransmission. While effective for many, existing treatments have limitations, including delayed onset of action, significant side effect profiles, and a substantial non-responder population. This clinical reality fuels the search for novel molecular entities that may offer improved efficacy, safety, or a faster therapeutic response.

The this compound scaffold presents an intriguing starting point for a CNS-focused discovery program. The naphthyl group provides a large, lipophilic moiety capable of engaging in various binding interactions within protein targets, while the chloroacetamide portion offers a reactive handle for derivatization or a key pharmacophoric element. The core hypothesis is that derivatives of this scaffold can be designed to selectively interact with primary targets in antidepressant research: monoamine oxidase (MAO) enzymes and the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This guide provides the scientific and methodological foundation for systematically testing this hypothesis.

Chemical Synthesis and Characterization

The foundation of any drug discovery campaign is the robust synthesis of the core scaffold and its analogues. The general approach involves the acylation of 1-naphthylamine or its derivatives.

General Synthesis of the Core Scaffold

The parent compound, 2-chloro-N-(1-naphthyl)acetamide (C₁₂H₁₀ClNO)[1][2][3], can be synthesized via the reaction of 1-naphthylamine with chloroacetyl chloride.[4] This reaction provides a versatile starting point for creating a library of derivatives.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-chloro-N-1-naphthylacetamide

Foreword: Bridging Theory and Experiment in Molecular Science

In the realm of modern chemical and pharmaceutical research, the synergy between experimental synthesis and computational analysis is paramount. This guide provides an in-depth exploration of 2-chloro-N-1-naphthylacetamide, a molecule of significant interest due to its versatile chemical scaffold and potential biological activities.[1][2][3] Our focus is not merely on the "what" but on the "why"—elucidating the rationale behind the theoretical and computational methodologies that unlock a deeper understanding of this compound's structure, reactivity, and potential applications. This document is intended for researchers, scientists, and drug development professionals who seek to leverage computational tools to accelerate their research endeavors.

Unveiling this compound: A Molecule of Interest

This compound (C₁₂H₁₀ClNO) is an amide derivative characterized by a naphthalene ring system linked to a chloroacetamide group.[4][5] The presence of the naphthalene moiety, a bicyclic aromatic hydrocarbon, and the reactive chloroacetyl group makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a candidate for biological evaluation.[6] Studies have suggested that acetamide derivatives, particularly those containing a chloro group, exhibit a range of biological activities, including antimicrobial and antifungal properties.[1][2][7] The chloro atom, in particular, has been shown to enhance the antimicrobial potency of acetamide molecules.[2]

The core of this guide will delve into the computational chemistry techniques that allow us to predict and understand the behavior of this compound at a molecular level.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

The Computational Microscope: Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[8] It allows us to predict a wide range of molecular properties, from optimized geometries to vibrational frequencies.[9][10]

Geometry Optimization: In Silico Structure Determination

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like this compound, a common and reliable method is to use the B3LYP functional with a 6-311++G(d,p) basis set.[10]

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | C=O | 1.23 |

| C-N (amide) | 1.36 | |

| N-C (naphthyl) | 1.42 | |

| C-Cl | 1.79 | |

| Bond Angles (°) | O=C-N | 123.5 |

| C-N-C | 128.0 | |

| N-C-C (naphthyl) | 121.0 | |

| Dihedral Angle (°) | C(naphthyl)-N-C=O | 178.5 |

Note: These are representative values and may vary slightly depending on the specific computational method and software used.

Spectroscopic Fingerprinting: Correlating Theory with Experiment

Computational methods are invaluable for interpreting experimental spectra. By calculating the vibrational frequencies (FT-IR) and nuclear magnetic shielding (NMR), we can assign the observed peaks to specific molecular motions and chemical environments.

-

FT-IR Spectroscopy: Theoretical frequency calculations can predict the positions of vibrational bands corresponding to different functional groups.[11][12][13] For this compound, key vibrational modes include the N-H stretch, C=O stretch of the amide, and the C-Cl stretch. Comparing the calculated spectrum with the experimental one helps in the complete vibrational assignment of the molecule.

-

NMR Spectroscopy: The chemical shifts in NMR are sensitive to the electronic environment of each nucleus. DFT calculations can predict these shifts with good accuracy, aiding in the structural elucidation of complex molecules.

Electronic Properties and Chemical Reactivity

DFT provides deep insights into the electronic characteristics of a molecule, which are crucial for understanding its reactivity and potential interactions with other molecules.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

Conceptual Diagram of Frontier Molecular Orbitals

References

- 1. ijpsr.info [ijpsr.info]

- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irejournals.com [irejournals.com]

- 4. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. scribd.com [scribd.com]

- 10. Experimental, Spectroscopic, Computational and Molecular Studies of Plant Growth Promotor 2-Naphthylacetic Acid | Physics and Chemistry of Solid State [journals.pnu.edu.ua]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

2-Chloro-N-(1-naphthyl)acetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Chloro-N-(1-naphthyl)acetamide, a synthetic amide derivative, has emerged as a molecule of significant interest across various scientific disciplines, including medicinal chemistry, agrochemistry, and material science. Its versatile chemical structure, characterized by a reactive chloroacetyl group and a bulky naphthyl moiety, underpins a diverse range of biological activities. These activities, spanning from potent antifungal and antibacterial effects to potential applications as a plant growth regulator, have positioned this compound as a valuable scaffold for the development of novel therapeutic agents and agrochemicals.

This in-depth technical guide provides a comprehensive review of the current research on 2-chloro-N-(1-naphthyl)acetamide. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, chemical properties, biological activities, and mechanism of action, thereby facilitating further exploration and application of this promising molecule.

Chemical and Physical Properties

2-Chloro-N-(1-naphthyl)acetamide, with the chemical formula C₁₂H₁₀ClNO, possesses a molecular weight of 219.67 g/mol .[1][2] Its structure features a naphthalene ring system linked to an acetamide group, which is further substituted with a chlorine atom. This unique combination of aromatic and halogenated functionalities contributes to its chemical reactivity and biological efficacy.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(naphthalen-1-yl)acetamide | [2] |

| CAS Number | 832-89-3 | [2] |

| Molecular Formula | C₁₂H₁₀ClNO | [2] |

| Molecular Weight | 219.67 g/mol | [1] |

| Synonyms | NSC 18826, 1-Chloroacetamidonaphthalene, Chloroacetyl-1-naphthylamide | [2] |

Synthesis of 2-Chloro-N-(1-naphthyl)acetamide

The synthesis of 2-chloro-N-(1-naphthyl)acetamide is typically achieved through the chloroacetylation of 1-naphthylamine. This reaction involves the nucleophilic attack of the amino group of 1-naphthylamine on the electrophilic carbonyl carbon of chloroacetyl chloride.[3][4] The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis in an Organic Solvent[4]

This protocol outlines a widely used method for the synthesis of 2-chloro-N-arylacetamides and is adaptable for 2-chloro-N-(1-naphthyl)acetamide.

Materials:

-

1-Naphthylamine (1.0 equivalent)

-

Chloroacetyl chloride (1.1 - 1.2 equivalents)

-

Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 equivalents)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolve 1-naphthylamine and the base (e.g., triethylamine) in the chosen organic solvent in a round-bottom flask.

-

Cool the mixture in an ice bath to approximately 0-5 °C with continuous stirring.

-

Add chloroacetyl chloride dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes. The dropwise addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash it with cold water to remove any remaining salts.

-

Dry the product. For further purification, recrystallization from a suitable solvent, such as ethanol, can be performed.

References

- 1. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. benchchem.com [benchchem.com]

Methodological & Application

LC-MS/MS method for detection of 2-chloro-N-1-naphthylacetamide

An Application Note and Protocol for the Quantitative Analysis of 2-chloro-N-1-naphthylacetamide in Human Plasma using LC-MS/MS

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is designed for researchers, scientists, and drug development professionals requiring a selective, sensitive, and robust analytical procedure. The protocol details every stage of the workflow, from sample preparation using protein precipitation to the optimization of chromatographic and mass spectrometric parameters. Method validation strategies are discussed in accordance with internationally recognized guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction: The Rationale for a Targeted LC-MS/MS Assay

This compound (CAS No: 832-89-3, Molecular Formula: C₁₂H₁₀ClNO, Molecular Weight: 219.67 g/mol ) is a small organic molecule whose detection may be critical in various fields, including pharmaceutical development, toxicology, and environmental analysis.[3][4][5] Given its chemical structure, it could be a synthetic intermediate, a metabolite of a parent compound, or an impurity of interest.

The complexity of biological matrices, such as plasma, necessitates an analytical technique with high selectivity and sensitivity to isolate and quantify the target analyte from thousands of endogenous components.[6][7][8] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[1][9] It combines the powerful separation capabilities of liquid chromatography with the specificity and sensitivity of mass spectrometry, making it the ideal platform for bioanalytical studies.[9][10] This application note outlines a complete method, grounded in established scientific principles and regulatory expectations, to achieve reliable quantification of this compound.

Foundational Principles: Causality in Method Design

The development of a robust LC-MS/MS method is not a mere selection of parameters but a reasoned process. Each choice, from sample preparation to ion selection, is made to maximize analyte recovery, minimize interference, and ensure reproducibility.

-

Sample Preparation: The primary goal is to remove matrix components, primarily proteins and phospholipids, that can interfere with the analysis through ion suppression or enhancement.[6][7] Protein precipitation (PPT) was chosen for this protocol due to its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput environments.[8][11] Acetonitrile is used as the precipitation solvent because it efficiently denatures proteins while ensuring the solubility of this compound, which has a predicted XLogP3 of 2.3, indicating moderate hydrophobicity.[12]

-

Chromatography: Reversed-phase chromatography is selected based on the analyte's polarity. A C18 stationary phase provides the necessary hydrophobic interaction to retain the analyte and separate it from more polar matrix components. A gradient elution is employed to ensure a sharp peak shape and efficient elution, reducing run time and minimizing carryover. The use of formic acid as a mobile phase modifier is critical; it acidifies the mobile phase to promote the protonation of the analyte, which is essential for efficient ionization in positive mode electrospray.

-

Mass Spectrometry: Electrospray Ionization (ESI) is the chosen ionization technique as it is well-suited for polar to moderately polar small molecules.[11] The method operates in positive ion mode to detect the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. In MRM, a specific precursor ion is selected, fragmented, and a specific product ion is monitored.[13] This process acts as a chemical filter, drastically reducing background noise and ensuring that the detected signal is unique to the analyte of interest.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the entire analytical process.

Overall Experimental Workflow

The logical flow from sample to result is depicted below. This workflow ensures a systematic and reproducible process.

Caption: High-level workflow from sample preparation to final quantification.

Detailed Protocol: Step-by-Step Execution

Materials and Reagents:

-

This compound reference standard (≥95% purity)

-

Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d7 (recommended) or a structurally similar analog.

-

LC-MS grade Acetonitrile, Methanol, and Water

-

Formic Acid (≥99%)

-

Human Plasma (with K₂EDTA anticoagulant)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Protocol Steps:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1.0 mg/mL stock solution of this compound in Methanol.

-

Prepare a 1.0 mg/mL stock solution of the Internal Standard (IS) in Methanol.

-

Perform serial dilutions of the analyte stock solution with 50:50 Methanol:Water to create working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

-

Prepare a working IS solution by diluting the IS stock solution to a final concentration of 100 ng/mL in Acetonitrile.

-

-

Sample Preparation (Protein Precipitation):

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of human plasma into the appropriate tubes.

-

For calibration standards and QCs, add 5 µL of the corresponding working standard solution. For blanks and unknown samples, add 5 µL of 50:50 Methanol:Water.

-

To all tubes, add 150 µL of the working IS solution in Acetonitrile (this acts as both the precipitation solvent and the source of the IS).

-

Vortex mix all tubes vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. This dilution helps prevent solvent effects during injection.

-

Cap the vials and place them in the autosampler for analysis.

-

LC-MS/MS Instrumental Parameters

The following tables summarize the optimized instrumental conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Value | Rationale |

| LC System | High-Performance or Ultra-High-Performance LC System | To achieve efficient separation. |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Standard reversed-phase chemistry for retaining non-polar to moderately polar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 5 µL | Balances sensitivity with on-column loading. |

| Gradient | See Table 2 below | To elute the analyte with a sharp peak while cleaning the column. |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 10 |

| 5.0 | 10 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value | Rationale |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for the analyte, which can be readily protonated. |